Agrostophyllinol
Description
Agrostophyllinol is a triterpenoid compound with the molecular formula C₃₁H₅₂O and a molecular weight of 440.76 g/mol. It is characterized by a 24-methylene-lanosta-9(11)-en-3β-ol backbone . The compound has a melting point of 175°C and a specific optical rotation of [α]D = +46° (CHCl₃). It is primarily isolated from orchids of the genus Agrostophyllum, such as A. brevipes and A. callosum .
This compound exhibits notable pharmacological properties, including anti-inflammatory, antimicrobial, and cytotoxic activities against specific human cancer cell lines . Its bioactivity is linked to its triterpenoid structure, which enables interactions with cellular targets such as enzymes and receptors involved in inflammation and apoptosis .
Properties
Molecular Formula |
C31H52O |
|---|---|
Molecular Weight |
440.7 g/mol |
IUPAC Name |
(3S,5R,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C31H52O/c1-20(2)21(3)10-11-22(4)23-14-18-31(9)25-12-13-26-28(5,6)27(32)16-17-29(26,7)24(25)15-19-30(23,31)8/h15,20,22-23,25-27,32H,3,10-14,16-19H2,1-2,4-9H3/t22-,23-,25-,26+,27+,29-,30-,31+/m1/s1 |
InChI Key |
BEEARZYDKRRUMX-CQYRHOJESA-N |
SMILES |
CC(C)C(=C)CCC(C)C1CCC2(C1(CC=C3C2CCC4C3(CCC(C4(C)C)O)C)C)C |
Isomeric SMILES |
C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@]2([C@@]1(CC=C3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C |
Canonical SMILES |
CC(C)C(=C)CCC(C)C1CCC2(C1(CC=C3C2CCC4C3(CCC(C4(C)C)O)C)C)C |
Synonyms |
24-methylenelanosta-9(11)-en-3beta-ol agrostophyllinol |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Differences :
- This compound and agrostophylline are triterpenoids with complex lanostane skeletons, whereas agrostophyllol and isoagrostophyllol are stilbenoids featuring simpler diaryl-ethene frameworks .
- Agostrophyllin belongs to the phenanthropyran class, characterized by a fused phenanthrene-pyran system, distinct from the triterpenoid and stilbenoid classes .
Functional Comparison
Key Functional Differences :
- This compound and agostrophyllin both exhibit cytotoxicity, but the former targets inflammation pathways (e.g., COX-2), while the latter acts via oxidative stress modulation .
- Stilbenoids (agrostophyllol, isoagrostophyllol) show stronger antiplatelet and spasmolytic effects compared to triterpenoids .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
